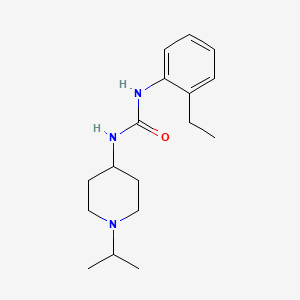![molecular formula C17H14N2O5 B5293942 1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)
1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one, also known as MDMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one involves the formation of a fluorescent adduct with ROS. Upon interaction with ROS, this compound undergoes a chemical reaction that leads to the release of a fluorescent molecule, allowing for easy detection and quantification of ROS levels in cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not appear to have any significant effects on cellular viability or function. However, it is important to note that this compound is still a relatively new compound and further studies are needed to fully understand its effects on living systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one as a fluorescent probe is its high selectivity for ROS. This allows for precise detection and quantification of ROS levels in cells, which is important for understanding the role of ROS in various physiological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to accurately measure ROS levels over longer periods of time.
Direcciones Futuras
There are several potential future directions for research involving 1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one. One area of interest is the development of more stable derivatives of this compound that can be used to study ROS levels over longer periods of time. Additionally, this compound could be used in combination with other fluorescent probes to study the interactions between ROS and other molecules in cells. Finally, this compound could be used to study the role of ROS in various disease states, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the study of oxidative stress and related diseases. Its high selectivity for ROS makes it a useful tool for studying the role of these molecules in various physiological processes. While there are some limitations to its use, further research could lead to the development of more stable derivatives and new applications for this compound.
Métodos De Síntesis
1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one can be synthesized through a multistep process involving the condensation of 3,4-methylenedioxyphenol with 2-methyl-4-nitroaniline, followed by the reduction of the nitro group to an amino group. The resulting intermediate is then reacted with acetylacetone to form the final product.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has shown potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in many physiological processes, but can also cause cellular damage if their levels become too high. This compound has been shown to selectively detect ROS in living cells, making it a useful tool for studying oxidative stress and related diseases.
Propiedades
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11-8-13(19(21)22)3-4-14(11)18-7-6-15(20)12-2-5-16-17(9-12)24-10-23-16/h2-9,18H,10H2,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEHCVNDZAUUAU-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C\C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)
![N-(2-chloro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B5293877.png)
![5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5293881.png)

![N-[2-(2-furyl)-1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5293890.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)
![N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5293914.png)

![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![2-(3-chlorophenoxy)-N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}acetamide](/img/structure/B5293937.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![2-(2-furyl)-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5293947.png)
![N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5293951.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)